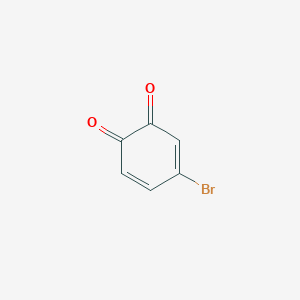

4-Bromo-1,2-benzoquinone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

90965-63-2 |

|---|---|

分子式 |

C6H3BrO2 |

分子量 |

186.99 g/mol |

IUPAC 名称 |

4-bromocyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C6H3BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3H |

InChI 键 |

LTHKZYVCVXHKLZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=O)C=C1Br |

规范 SMILES |

C1=CC(=O)C(=O)C=C1Br |

产品来源 |

United States |

Mechanistic Investigations of 4 Bromo 1,2 Benzoquinone Reactions

Reaction Kinetics and Rate Law Derivations

The kinetics of the formation of 4-bromo-1,2-benzoquinone from the periodate (B1199274) oxidation of p-bromoaniline in an acetone-water medium have been thoroughly investigated. These studies provide valuable insights into the reaction mechanism, including the order of the reaction and the derivation of the corresponding rate law.

The pH of the reaction medium has a significant impact on the rate of formation of this compound. A rate-pH profile for the periodate oxidation of p-bromoaniline reveals that the reaction rate reaches a maximum at a pH of 4.5. asianpubs.org This observation suggests the involvement of protonation and deprotonation equilibria of the reactants in the reaction mechanism. The presence of an optimal pH indicates that specific protonated or deprotonated forms of the reactants are more reactive.

The influence of the solvent's dielectric constant and the ionic strength of the medium on the reaction rate provides further clues about the nature of the transition state. In the formation of this compound, a linear relationship with a negative slope is observed when the logarithm of the initial rate is plotted against the reciprocal of the dielectric constant (1/D). asianpubs.org Additionally, a primary linear relationship is found between the logarithm of the initial rate and the ionic strength (µ). asianpubs.org These findings are indicative of an ion-dipole interaction in the rate-determining step of the reaction. asianpubs.org

The thermodynamic activation parameters for the periodate oxidation of p-bromoaniline have been determined by studying the reaction at different temperatures. asianpubs.org The values for the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide a deeper understanding of the energy changes and molecular ordering during the formation of the transition state.

A notably large negative value for the entropy of activation (ΔS‡) has been reported, which supports the formation of a charged and rigid transition state. asianpubs.org Such a transition state would be expected to be highly solvated in the polar solvent mixture used, leading to a decrease in entropy. The low value of the activation energy is characteristic of a bimolecular reaction in solution. asianpubs.org

| Thermodynamic Parameter | Value |

|---|---|

| Activation Energy (Ea) | 6.72 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 6.09 kcal/mol |

| Entropy of Activation (ΔS‡) | -42.92 e.u. |

| Gibbs Free Energy of Activation (ΔG‡) | 19.63 kcal/mol |

Regiodivergent Reaction Pathways

The reactivity of halo-benzoquinones is often characterized by regiodivergent pathways, where the outcome of the reaction is dependent on the nature of the nucleophile. While specific studies on the addition of anilines and phenolates to this compound are limited, theoretical and experimental investigations on analogous bromo-p-benzoquinone systems provide significant insights into the likely reaction mechanisms.

A study on the reaction of 2-bromo-6-methoxy-1,4-benzoquinone with anilines and phenolates revealed two distinct, regiodivergent reaction pathways. nih.govacs.orgresearchgate.net

In the reaction with anilines , a Michael addition/oxidation pathway is observed. nih.govacs.orgresearchgate.net Surprisingly, instead of a nucleophilic substitution of the bromine atom, the aniline (B41778) attacks the C3 position of the benzoquinone ring. The halogen atom remains in the final product, leading to the formation of a 2-phenylamino-3-bromobenzoquinone derivative. nih.govacs.orgresearchgate.net This outcome is favored in a water-containing medium.

Conversely, the reaction with phenolates proceeds via a nucleophilic aromatic substitution mechanism. nih.govacs.orgresearchgate.net The phenolate (B1203915) anion attacks the C2 carbon, leading to the displacement of the bromide ion and the formation of a 3-aryloxybenzoquinone. nih.govacs.orgresearchgate.net This substitution pathway is favored in an acetonitrile (B52724) solvent.

Computational studies using density functional theory (DFT) support these experimental observations. nih.govacs.orgresearchgate.net The calculations of free energies of reaction and energy barriers for the nucleophilic attack steps justify the formation of the respective addition/oxidation and substitution products. nih.govacs.orgresearchgate.net Natural bond order (NBO) analysis of the transition states further clarifies the preference for the observed regioselectivity. nih.govacs.orgresearchgate.net These findings suggest that this compound would likely exhibit similar regiodivergent reactivity with anilines and phenolates, with the specific product being determined by the nucleophile and the reaction conditions.

Analysis of Substitution versus Addition/Oxidation Mechanisms

The reaction of substituted benzoquinones, such as this compound, with nucleophiles can proceed through distinct mechanistic pathways, primarily categorized as direct substitution (ipso-substitution) or a sequence of addition and oxidation (or elimination). The prevailing mechanism is often dictated by the nature of the nucleophile, the solvent, and the specific substitution pattern on the quinone ring.

In the context of halogenated quinones, two primary pathways are considered:

Addition/Oxidation Mechanism: This pathway involves the initial nucleophilic Michael addition to an unsubstituted carbon of the quinone ring. For this compound, a nucleophile would attack one of the electron-deficient vinylic positions. This addition disrupts the conjugated system and forms a hydroquinone (B1673460) anion intermediate. Subsequent oxidation of this intermediate re-establishes the quinone system, now bearing the new substituent. If the initial addition occurs at a position with a leaving group, the process can be an addition-elimination sequence.

ipso-Substitution Mechanism: This mechanism involves the direct attack of the nucleophile at the carbon atom already bearing a substituent—in this case, the bromine atom. The substituent is then displaced as a leaving group, directly yielding the substituted product without the need for a separate oxidation step.

Studies on analogous compounds, such as 2,5-dihydroxy- nih.govwikipedia.org-benzoquinone, have demonstrated that the operative mechanism can be conclusively determined using isotopic labeling. For instance, research has shown that reactions with amines like morpholine (B109124) tend to proceed via an ipso-substitution, whereas reactions with thiols, such as benzenethiol, follow an addition/elimination pathway. wikipedia.org The corresponding thiolates were found to react through both mechanisms concurrently. wikipedia.org For this compound, the strong electrophilic nature of the carbon attached to the bromine atom, combined with bromide being a good leaving group, makes the ipso-substitution pathway a highly plausible route for many nucleophiles.

| Mechanism | Description | Key Steps | Favored by |

|---|---|---|---|

| Addition/Oxidation | Nucleophilic attack at an unsubstituted carbon position. | 1. Michael Addition 2. Tautomerization to hydroquinone 3. Oxidation to substituted quinone | Soft nucleophiles (e.g., thiols), presence of an oxidant. |

| ipso-Substitution | Direct nucleophilic attack at the carbon bearing the bromo substituent. | 1. Nucleophilic Attack 2. Displacement of the leaving group (Br⁻) | Good leaving group on the ring, certain hard nucleophiles (e.g., amines). wikipedia.org |

Intramolecular Rearrangements and Ylide Formation

While specific studies on intramolecular rearrangements of this compound are not widely documented, related halogenated quinones are known to generate adducts that can undergo thermal rearrangements. For example, cycloaddition products formed between tetrabromo-o-benzoquinone and acyclic dienes are known to undergo thermal Claisen rearrangement. rsc.org

A more common reaction pathway for the carbonyl groups in quinones involves reactions with phosphorus ylides, known as the Wittig reaction. wikipedia.org This reaction is a powerful method for converting ketones and aldehydes into alkenes. masterorganicchemistry.comthermofisher.com The carbonyl groups of this compound make it a potential substrate for this transformation.

The general mechanism involves the nucleophilic attack of a phosphonium (B103445) ylide (a Wittig reagent) on one of the carbonyl carbons of the quinone. lumenlearning.comlibretexts.org This attack forms a dipolar betaine (B1666868) intermediate, which subsequently rearranges to a four-membered oxaphosphetane ring. lumenlearning.com This ring is unstable and collapses to form a new carbon-carbon double bond (an alkene) and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction forward. masterorganicchemistry.comlumenlearning.com

While the standard Wittig reaction produces an alkene, the reaction of quinones with ylide-like species can also lead to other products. Research has shown that the zwitterionic intermediate generated from triphenylphosphine and dimethyl acetylenedicarboxylate (B1228247) can react with ortho- and para-quinones to yield highly functionalized γ-spirolactones. researchgate.net Stabilized phosphorus ylides, which are generally less reactive, may not participate in intermolecular Wittig reactions unless the carbonyl group is highly electron-poor. researchgate.net

| Reaction Type | Reactants | Key Intermediate | Primary Product(s) |

|---|---|---|---|

| Wittig Reaction | Quinone + Phosphonium Ylide | Oxaphosphetane lumenlearning.com | Alkene + Triphenylphosphine oxide |

| Spirolactone Formation | Quinone + Zwitterion from TPP and DAAD | Zwitterionic adduct | γ-Spirolactone researchgate.net |

Photodecomposition Studies and Nonlinear Kinetic Phenomena

The photodecomposition of halogenated quinone derivatives can exhibit complex, nonlinear kinetic behavior. Detailed investigations into a closely related compound, N-bromo-1,4-benzoquinone-4-imine, reveal phenomena such as autocatalysis and spontaneous oscillations, which are indicative of far-from-equilibrium thermodynamic processes. nih.govstudylib.net An acidic environment has been identified as essential for these observed photodecomposition behaviors. nih.govstudylib.net

The photodecomposition of N-bromo-1,4-benzoquinone-4-imine in an acidic solution displays nonlinear kinetic features characteristic of an autocatalytic excursion. nih.govstudylib.net Autocatalysis is a process where a reaction product also acts as a catalyst for that same reaction. This creates a feedback loop that leads to a rapid acceleration in the reaction rate after an initial induction period. libretexts.org In the study of the bromo-imine derivative, this was observed as a drastic decrease in the platinum electrode potential after an initial period, signifying a rapid change in the chemical composition of the solution driven by the autocatalytic process. studylib.net

When an oxidant such as bromate (B103136) is introduced into the photoreaction system of N-bromo-1,4-benzoquinone-4-imine, the reaction dynamics become even more complex, giving rise to transient spontaneous oscillations. nih.gov This behavior classifies the system as a photocontrolled chemical oscillator. nih.gov Chemical oscillators are reactions in which the concentrations of one or more components change periodically. wikipedia.org These systems require at least two different reaction pathways that the system can switch between, often triggered by the concentration of an intermediate species. wikipedia.org In the case of the bromo-imine derivative, the interplay between the photochemical reactions and the bromate oxidation chemistry leads to periodic fluctuations in the concentration of intermediates, observed as oscillations in the solution's redox potential. nih.gov

The nonlinear phenomena observed in the photodecomposition of N-bromo-1,4-benzoquinone-4-imine are highly sensitive to the intensity of illumination. nih.gov Light is not merely a trigger but an essential controlling parameter of the reaction dynamics. Research has shown that the chemical oscillations cease abruptly if the illumination is removed and can be reinitiated upon re-exposure to light. studylib.net Furthermore, there exists a threshold intensity that must be exceeded for the oscillations to occur at all. studylib.net Decreases in illumination intensity can halt the oscillations, demonstrating the system's great sensitivity to this external parameter. nih.gov This direct control via light intensity is a hallmark of photocontrolled nonlinear chemical systems.

| Phenomenon | Description | Required Conditions | Effect of Illumination |

|---|---|---|---|

| Autocatalytic Excursion | Rapid acceleration of the reaction rate due to a product-catalyzed feedback loop. nih.govlibretexts.org | Acidic environment, illumination. nih.gov | Initiates and sustains the decomposition process. |

| Transient Spontaneous Oscillations | Periodic fluctuations in the concentration of chemical species. nih.gov | Presence of an oxidant (e.g., bromate) in an acidic, illuminated solution. nih.gov | Essential for oscillations to occur; removal of light stops them. studylib.net |

| Sensitivity to Illumination Intensity | Reaction dynamics are directly controlled by the intensity of the light source. nih.gov | Applicable to both autocatalytic and oscillatory regimes. | A minimum threshold intensity is required for oscillations; changes in intensity alter reaction behavior. studylib.net |

Computational and Theoretical Studies of 4 Bromo 1,2 Benzoquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For 4-Bromo-1,2-benzoquinone, these methods are used to determine its optimized geometry, electronic properties, and potential energy surfaces. The choice of the theoretical method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. Several functionals are available, each with its strengths in describing different molecular properties.

In theoretical investigations of related bromo-benzoquinone systems, a variety of DFT functionals have been employed. For instance, in the study of the regiodivergent reactions of 2-bromo-1,4-benzoquinone (B1218145) derivatives, functionals such as ωB97X-D , B3LYP , and MPW1PW91 have been utilized. acs.orgacs.org The ωB97X-D functional is noted for its inclusion of long-range dispersion corrections, making it suitable for systems where non-covalent interactions are important. acs.orgacs.orgnih.gov The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for a wide range of organic molecules. acs.orgresearchgate.net The MPW1K functional has been shown to be effective for kinetic calculations. uwindsor.ca

While direct computational studies detailing the application of these specific functionals to this compound are not extensively documented in the provided search results, the methodologies applied to its isomers and related structures provide a framework for how such an analysis would be conducted. acs.orgacs.orgnih.gov For example, calculations on a 2-bromo-1,4-benzoquinone derivative used the ωB97X-D functional to analyze atomic partial charges and molecular orbitals. acs.org

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. Pople-style basis sets are commonly used in these types of studies.

For bromo-quinone derivatives, the 6-31G(d,p) basis set is frequently used for initial geometry optimizations and conformational analyses. acs.orgacs.orgnih.gov This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding. For more refined energy calculations and to achieve higher accuracy, larger basis sets like 6-311++G(d,p) are often employed. acs.orgresearchgate.netacs.org These triple-zeta basis sets provide more flexibility for describing the electron distribution and include diffuse functions (++) to better represent anions and weak interactions. In studies involving bromine, a core pseudopotential like LANL2DZ may be used specifically for the bromine atom to account for relativistic effects, in conjunction with Pople basis sets for the other atoms (C, H, O). acs.orgacs.orgnih.gov

The optimization process involves finding the minimum energy conformation of the molecule. For a related 2-bromo-1,4-benzoquinone derivative, geometries were first optimized with the 6-31G(d,p) basis set, followed by re-optimization and frequency calculations with the larger 6-311+G(2d,p) basis set to obtain more accurate thermodynamic data. acs.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides deep insights into a molecule's stability, reactivity, and spectroscopic properties. This involves examining the frontier molecular orbitals, charge distribution, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.commdpi.com

In computational studies of a 2-bromo-1,4-benzoquinone derivative, the LUMO was analyzed to understand its susceptibility to nucleophilic attack. acs.orgnih.gov The shape and atomic orbital contributions to the LUMO indicate the most likely sites for reaction. acs.orgnih.gov For this related compound, it was found that the LUMO is a π* orbital with significant contributions from the carbon atoms of the C=C bond, suggesting these are the primary electrophilic sites. acs.orgnih.gov The HOMO-LUMO gap can also be used to calculate global reactivity descriptors like hardness and softness. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-bromo-1,4-naphthoquinone | -7.012 | -3.731 | 3.281 |

Data derived from studies on related quinone compounds. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com

For a related 2-bromo-1,4-benzoquinone derivative, MEP maps were generated using the ωB97X-D/6-31G(d,p) level of theory. acs.orgresearchgate.net These maps, along with condensed reactivity indices like the Fukui function (f+), were used to assess the tendency of different carbon atoms to undergo nucleophilic attack. acs.orgacs.org The Fukui function helps to quantify the reactivity of specific atomic sites in a molecule. nih.gov The analysis showed that both the C2 (bromine-bearing) and C3 carbons had a similar propensity for receiving a nucleophilic attack, which was consistent with experimental observations of product formation at both sites. acs.orgacs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2). acs.org These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and structure.

In a theoretical study on the reaction mechanism of a 2-bromo-1,4-benzoquinone derivative, NBO analysis was performed on the transition states. acs.org The analysis revealed strong stabilizing interactions between the lone pairs of the attacking nucleophile (e.g., nitrogen or oxygen) and the antibonding π* orbital of the C2=C3 bond of the quinone ring. acs.org This charge transfer interaction was found to be a key factor in determining the regioselectivity of the reaction, with stronger interactions corresponding to the experimentally observed reaction pathways. acs.org NBO analysis is also used to calculate natural partial charges (NPA charges) on atoms, which can offer a more refined view of the charge distribution compared to other methods like Mulliken population analysis. acs.orgacs.org

Conformational Analysis and Potential Energy Surface Mapping

Before delving into complex reactivity, understanding the stable three-dimensional arrangements, or conformations, of a molecule is fundamental. Conformational analysis of this compound and its derivatives is typically the first step in computational studies. This process involves mapping the molecule's potential energy surface (PES) to identify its most stable geometries (energy minima).

A common technique is the relaxed scan calculation, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. For instance, in a study on the related 2-bromo-6-methoxy-1,4-benzoquinone, a relaxed scan of the C1–C6–O–CH₃ torsion angle was performed using Density Functional Theory (DFT) to locate the lowest-energy conformer. acs.orgnih.gov This most stable structure then serves as the starting point for all subsequent, more complex calculations. acs.org The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. The transition states for reactions are identified as saddle points on this surface, connecting the valleys of reactant and product complexes. utc.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. For quinone derivatives, these studies often focus on nucleophilic addition or substitution reactions.

The transition state (TS) is the highest energy point along the lowest energy path from reactants to products. Characterizing its geometry and energy is paramount to understanding reaction kinetics. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has exactly one imaginary frequency in a vibrational analysis. rsc.org This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, for example, the breaking and forming of bonds.

To confirm that a calculated TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org This traces the path downhill from the transition state in both forward and reverse directions to ensure it leads to the expected energy minima. rsc.org

In studies of bromo-benzoquinone derivatives, Natural Bond Orbital (NBO) analysis has been employed to examine the transition states in detail. nih.gov For example, in the nucleophilic attack of a phenolate (B1203915) on a bromo-quinone, NBO analysis of the transition state revealed a strong interaction between the lone pair of the nucleophile's oxygen atom and the π* antibonding orbital of the C2=C3 bond of the quinone ring. nih.gov This type of analysis provides deep insight into the electronic interactions that stabilize the transition state and drive the reaction.

Table 1: Example of NBO Analysis for Nucleophilic Attack on a Bromo-Quinone Derivative

| Interacting Orbitals (Donor -> Acceptor) | Interaction Energy E(2) (kcal·mol⁻¹) | Reaction Pathway |

| Oxygen Lone Pair -> π(C2=C3) | 138.4 | Substitution at C2 |

| Oxygen Lone Pair -> π(C2=C3) | 44.1 | Addition at C3 |

Source: Adapted from theoretical studies on related bromo-quinone systems. nih.gov

Once reactants, products, and transition states are optimized, their relative energies can be used to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction, with the difference in energy between the reactants and the transition state defining the activation energy barrier.

Calculated energy barriers for the nucleophilic attack steps on a bromo-quinone derivative have shown that the initial steps for substitution with phenolates and addition/oxidation with anilines are the fastest, which successfully explains the experimentally observed products. nih.govresearchgate.net High-accuracy composite methods, such as G3X-K, are often used to calculate reaction enthalpies to provide reliable thermochemical data. rsc.org These methods can reproduce barrier heights to within an average of 1 kcal mol⁻¹. rsc.org

Figure 1: Illustrative Reaction Energy Profile

This is a generalized representation. Actual values for specific reactions require detailed DFT calculations.

Solvent Effects in Theoretical Frameworks (e.g., PCM models)

Reactions are rarely performed in the gas phase; therefore, accounting for the influence of the solvent is crucial for accurate computational predictions. Implicit solvent models are a computationally efficient way to incorporate these effects. The Polarizable Continuum Model (PCM) is one of the most widely used methods. acs.orgrsc.orgrsc.org In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute is placed within a cavity in this continuum. acs.orgrsc.org

In a study on tetrachloro-o-benzoquinone, the PCM model was used to investigate a wide range of solvents, demonstrating that electron affinity and vertical detachment energies increase with the dielectric constant of the solvent, enhancing the electron-accepting ability of the quinone. rsc.org

Table 2: Calculated Electron Affinity (EA) of a Halogenated o-Benzoquinone in Various Solvents using a PCM Model

| Solvent | Dielectric Constant (ε) | Electron Affinity (eV) |

| Gas Phase | 1.00 | 2.85 |

| n-Hexane | 1.88 | 3.90 |

| Dichloromethane | 8.93 | 4.45 |

| Acetonitrile (B52724) | 35.67 | 4.63 |

| Water | 78.36 | 4.67 |

Source: Data is illustrative, based on trends observed for tetrachloro-o-benzoquinone. rsc.org

Advanced Molecular Property Prediction (e.g., Hyperpolarizability for NLO)

Beyond reactivity, computational methods can predict a wide range of advanced molecular properties. A key area of research is in nonlinear optics (NLO), where materials with large hyperpolarizability values are sought for applications in optoelectronics and photonics. nih.gov Organic molecules with donor-acceptor structures and extensive π-conjugation often exhibit significant NLO responses. nih.gov

DFT calculations are a standard tool for predicting NLO properties. The key parameters are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govacs.org The total first hyperpolarizability (β_total) is a measure of the second-order NLO response. A larger value indicates a more efficient NLO material. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to hyperpolarizability; a smaller gap generally leads to a larger NLO response. acs.org

While specific NLO studies on this compound are not prevalent, the established computational methodologies can be readily applied. By performing DFT calculations, one could predict its NLO properties and assess its potential as a building block for new NLO materials.

Table 3: Representative Calculated NLO Properties for Organic Chromophores

| Compound Class | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β_total) (esu) |

| Chrysene-based Derivative 1 | 1.492 | 7.220 x 10⁻²⁷ |

| Chrysene-based Derivative 2 | 1.624 | 5.156 x 10⁻²⁷ |

| Non-Fullerene Acceptor 1 | 2.331 | 1.344 x 10⁻²⁶ |

| para-Nitroaniline (Reference) | ~4.5 | 0.361 x 10⁻³⁰ |

Source: Illustrative data from studies on advanced NLO materials. acs.orgnih.gov

Advanced Spectroscopic Characterization in Research of 4 Bromo 1,2 Benzoquinone

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis for Functional Group Research

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-Bromo-1,2-benzoquinone, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The most prominent features in the IR spectrum of a benzoquinone are the strong absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. For substituted 1,2-naphthoquinones, which are structurally related to benzoquinones, strong C=O stretching bands are observed in the region of 1661-1674 cm⁻¹. mdpi.com Similarly, the oxidation of hydroquinone (B1673460) to a benzoquinone derivative shows the formation of a carbonyl group peak around 1657 cm⁻¹. researchgate.net The C=C double bonds within the quinone ring typically exhibit stretching vibrations at slightly lower frequencies, often around 1600 cm⁻¹. stackexchange.com Furthermore, the presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, which is expected at lower wavenumbers, with one study on this compound identifying this band specifically at 525 cm⁻¹.

Detailed research findings for the functional groups in this compound, based on its known structure and data from analogous compounds, are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| C=O (Ketone) | Stretch | 1660 - 1680 | Confirms the presence of the two carbonyl groups characteristic of the quinone moiety. mdpi.comnih.gov |

| C=C (Alkenyl) | Stretch | 1590 - 1620 | Indicates the carbon-carbon double bonds within the six-membered ring. stackexchange.com |

| =C-H | Stretch | 3000 - 3100 | Corresponds to the stretching of bonds between sp² hybridized carbons and hydrogen atoms. uobasrah.edu.iq |

| C-Br | Stretch | 500 - 600 | A key indicator for the presence of the bromine substituent on the quinone ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons, which is vital for confirming the identity of this compound and studying its reaction mechanisms. libretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three protons on the quinone ring. Their chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the bromine atom. Experimental data for this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 7.10 (singlet, 1H) and δ 6.60 (doublet, 2H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all six carbon atoms in the this compound ring. The carbonyl carbons are the most deshielded and appear at the lowest field (highest ppm values), typically in the range of δ 170-190 ppm for quinones. nih.gov The carbon atom bonded to the electronegative bromine atom (the ipso-carbon) experiences complex shielding effects. nih.gov While specific experimental ¹³C NMR data for this compound is not widely available, the chemical shifts can be reliably estimated based on data from the parent 1,2-benzoquinone (B1198763) and related bromo-aromatic compounds. acs.orgresearchgate.net

The following tables summarize the definitive and estimated NMR data for this compound.

Interactive ¹H NMR Data Table

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~7.10 | Singlet | 1H |

Interactive Estimated ¹³C NMR Data Table

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1, C2 (C=O) | 175 - 185 | Typical range for carbonyl carbons in o-quinones. nih.gov |

| C4 (C-Br) | 125 - 135 | Ipso-carbon attached to bromine, deshielded. nih.gov |

UV-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. For conjugated systems like this compound, this technique is particularly useful for identifying characteristic electronic transitions and for monitoring reaction progress where the quinone is either consumed or formed. unica.it

The spectrum of this compound displays distinct absorption bands corresponding to specific electron transitions. The color of quinone compounds arises from the n→π* transition of the carbonyl group's non-bonding electrons, which results in absorption in the visible region. More intense absorptions in the UV region are typically due to π→π* transitions within the conjugated π-system. iucr.org

Experimental studies have identified absorption maxima for this compound at approximately 260 nm, 475 nm, and 490 nm. The two bands at longer wavelengths are characteristic of the o-benzoquinone structure. The parent 1,2-benzoquinone, for comparison, shows a broad, moderately intense band with a maximum at 389 nm (ε ≈ 1370 M⁻¹cm⁻¹) and more intense bands in the 250-320 nm range. iucr.org The presence of the bromo substituent causes a bathochromic (red) shift in the absorption maxima.

Interactive UV-Vis Absorption Data Table

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Significance |

|---|---|---|---|

| ~260 | High | π → π* | Intense absorption due to the conjugated system of the quinone ring. |

| ~475 | Low to Moderate | n → π* | Characteristic of the carbonyl groups in o-quinones, responsible for the compound's color. |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Pattern Analysis of New Compounds and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for identifying intermediates in complex reaction mixtures.

The molecular formula of this compound is C₆H₃BrO₂, giving it a monoisotopic mass of approximately 185.93 Da and an average molecular weight of 186.99 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, one at [M]⁺ and the other at [M+2]⁺. For this compound, these would be at m/z 186 and 188.

The fragmentation of quinones under electron impact ionization typically involves the loss of neutral molecules like carbon monoxide (CO). For o-quinones, a common pathway is the sequential loss of two CO molecules. Another characteristic fragmentation is the loss of the bromine atom.

Interactive Plausible Fragmentation Pattern Table for this compound

| m/z Value | Ion Formula | Fragmentation Pathway | Significance |

|---|---|---|---|

| 186/188 | [C₆H₃BrO₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight and presence of one bromine atom. uobasrah.edu.iq |

| 158/160 | [C₅H₃BrO]⁺ | [M - CO]⁺ | Initial loss of one carbon monoxide molecule. |

| 130/132 | [C₄H₃Br]⁺ | [M - 2CO]⁺ | Sequential loss of a second carbon monoxide molecule. |

| 107 | [C₆H₃O₂]⁺ | [M - Br]⁺ | Loss of the bromine radical. |

X-ray Single-Crystal Diffraction for Molecular Geometry Determination

X-ray single-crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecular geometry.

As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, valuable structural insights can be inferred from the known crystal structures of related compounds, such as tetrabromo-o-benzoquinone and other bromo-substituted aromatic systems.

Based on these related structures, this compound is expected to have a largely planar six-membered ring. The C=O and C=C bond lengths will be consistent with those of other quinones, typically around 1.22 Å and 1.34 Å, respectively. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The bond angles within the ring will deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic influences of the carbonyl and bromo substituents. In the solid state, intermolecular interactions such as π-π stacking between the quinone rings and halogen bonding involving the bromine atom would likely play a significant role in the crystal packing.

Reactivity Patterns and Applications in Organic Synthesis

Nucleophilic Addition Reactions of O-Benzoquinones

The electrophilic nature of the o-benzoquinone ring system makes it susceptible to attack by a wide range of nucleophiles. These reactions, primarily conjugate additions, allow for the formation of new carbon-heteroatom and carbon-carbon bonds, leading to functionalized catechol derivatives after tautomerization. helsinki.fi The primary modes of nucleophilic attack are 1,2-addition (to a carbonyl carbon), 1,4-addition, and 1,6-addition (to the conjugated system). helsinki.fi

The reaction of o-benzoquinones with nitrogen-based nucleophiles like amino acids and amines is complex but synthetically useful. Generally, the addition of an amine to an unsubstituted o-benzoquinone follows the typical path for a 1,4-nucleophilic addition, resulting in C-6 linked adducts. unibo.it This contrasts with the anomalous regiochemistry observed with thiol additions. unibo.it

The reactivity of amines with o-benzoquinones is generally lower than that of thiols. mdpi.com For instance, the reaction of 4-methyl-o-benzoquinone with the amino groups of various amino acids was found to be significantly slower (by a factor of at least 5 x 105) than its reaction with low-molecular-mass thiols like cysteine. mdpi.comnih.gov Adducts formed from the interaction of 4-methyl-o-benzoquinone with amines are typically identified as amine-quinone products connected at the C6 position. mdpi.com

Several factors influence the outcome of these reactions:

Nucleophilicity: In amino acids, the more nucleophilic amine functionality is the primary site of reaction, rather than the less nucleophilic carboxylic acid group. helsinki.fi For amino acids with nucleophilic side chains, such as the thiol group in cysteine or the side-chain amine in lysine, these groups are more reactive than the α-amino group. helsinki.fi

Reaction Conditions: The solvent can play a crucial role in determining the product distribution. For example, the reaction of 1,2-benzoquinone (B1198763) with primary aromatic amines like aniline (B41778) yields predominantly 4,5-diarylamino-1,2-benzoquinone in methanol, whereas in ether, the major product is 2,5-diarylamino-1,4-benzoquinone monoanil. rsc.org

Substituents: Blocking reactive sites with substituents can enhance selectivity. The use of 3,6-disubstituted o-benzoquinones, for example, can effectively block 1,6-conjugate addition, leading to a single 1,4-addition product with secondary cyclic amines. helsinki.fi

The reactions can be complex, sometimes leading to polymerization, but control over selectivity allows for the synthesis of various heterocyclic and functionalized compounds. helsinki.fi

The nucleophilic additions to the α,β-unsaturated ketone system of o-benzoquinones are classic examples of the Michael addition reaction. nih.govgoogle.com This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the conjugated system. In the case of o-benzoquinones, this typically corresponds to the C4, C5, or C6 positions.

Quinones are highly reactive α,β-unsaturated ketones, and their characteristic behavior involves 1,4-addition reactions. academicjournals.org The enols formed from Michael additions to quinones are stable hydroquinones. asianpubs.org The reaction can be catalyzed by a suitable base, such as an organic amine like triethylamine (B128534) or pyridine. google.comgoogle.com

The versatility of the Michael addition is demonstrated by the range of nucleophiles that can be employed, including amines, thiols, and carbanions. nih.govgoogle.com For example, the reaction of electrochemically generated o-benzoquinone with the azide (B81097) ion proceeds via a Michael reaction to form diamino-o-benzoquinone. rsc.org Similarly, the reaction of 2-bromo-1,4-benzoquinone (B1218145) with anilines results in Michael addition products, where the aniline adds to the quinone ring, leaving the bromine atom intact. acs.org This highlights that Michael addition can be favored over nucleophilic substitution, depending on the reactants. acs.org

Table 1: Examples of Michael Addition Reactions with Quinones

| Quinone Reactant | Nucleophile (Michael Donor) | Product Type | Reference(s) |

|---|---|---|---|

| 4-Methylbenzoquinone | Thiols, Amines | Thiol-phenol adducts, Amine-quinone adducts | nih.gov |

| o-Benzoquinone | Azide ion | Diamino-o-benzoquinone | rsc.org |

| 2-Bromo-1,4-benzoquinone | Anilines | 3-Bromo-5-methoxy-2-aminoquinone derivatives | acs.org |

| Masked o-benzoquinones | Indoles | Highly functionalized hydrocarbazoles and 3-arylindoles | rsc.org |

The reaction between o-benzoquinones and thiol-containing compounds, such as cysteine and glutathione (B108866), is of significant biological and synthetic interest. unibo.itacs.org A key feature of this reaction is its "anomalous" regiochemistry. Unlike amines which typically yield C-6 adducts via 1,4-addition, thiols predominantly give C-5 linked adducts through a 1,6-type addition. unibo.itacs.org

Recent studies combining experimental and computational approaches have provided evidence that the addition of thiols (like glutathione, cysteine, or benzenethiol) to 4-methyl-o-benzoquinone proceeds through a free-radical chain mechanism. unibo.it This mechanism is initiated by the addition of a thiyl radical to the o-benzoquinone. unibo.it This radical pathway consistently predicts the observed C-5 regiochemistry, which contrasts with calculations for a standard nucleophilic attack. unibo.it

The rate of reaction with thiols is markedly faster than with amines. nih.gov The reactivity of different o-quinones with thiols is influenced by substituents on the quinone ring; electron-withdrawing groups increase the reaction rate. mdpi.com While primary aliphatic thiols tend to react via 1,6-addition, aryl thiols have been observed to react via 1,4-addition, often with higher yields. helsinki.fi The resulting thiol-quinone interactions form colorless thiol-phenol products. nih.gov

Silyl (B83357) enol ethers serve as carbon nucleophiles in reactions with o-benzoquinones, providing a route for carbon-carbon bond formation. helsinki.fi These reactions can also exhibit issues with selectivity, but catalysis can provide effective control. helsinki.fi

In a study on the nucleophilic additions of silyl enol ethers to o-benzoquinones, it was found that using zinc chloride (ZnCl₂) as a catalyst exclusively yielded 1,4-addition products. helsinki.fihelsinki.fi This method proved effective for synthesizing 30 different 1,4-addition products, for which this is the only known synthetic route for most. helsinki.fi This demonstrates how Lewis acid catalysis can be a powerful tool to direct the regioselectivity of nucleophilic attack on the versatile o-benzoquinone scaffold.

The etherification of difluoroenol silyl ethers with benzoquinones has also been achieved via a 1,6-addition reaction, facilitated by using hexafluoroisopropanol (HFIP) as the solvent under metal-free conditions. researchgate.net

Cycloaddition Reactions of O-Benzoquinones

o-Benzoquinones are exceptionally versatile in cycloaddition reactions, capable of participating as either a 4π-electron component (diene) or a 2π-electron component (dienophile). helsinki.fi This dual reactivity allows for the construction of complex polycyclic frameworks.

The most common cycloaddition involving o-benzoquinones is the Diels-Alder reaction. Due to their instability, reactive o-benzoquinones are often generated in situ from stable precursors, such as "masked o-benzoquinones" (MOBs), which are o-quinone monoacetals. nih.govacs.org

As Dienophiles: In reactions with acyclic dienes, o-benzoquinones consistently act as the dienophile. rsc.org The addition preferentially occurs at the more electron-deficient double bond of the quinone. rsc.org For o-benzoquinones substituted with an electron-withdrawing group at the C-3 or C-4 position, they react as dienophiles at the C3=C4 double bond with predictable regiochemistry. cdnsciencepub.com

As Dienes: Masked o-benzoquinones have demonstrated the ability to react as dienes in intermolecular Diels-Alder reactions. nih.gov For example, their reaction with acyclic 1,3-dienes can yield bicyclo[2.2.2]octenone structures. nih.gov

Interestingly, in some reactions, masked o-benzoquinones can exhibit both diene and dienophile character simultaneously. Their reaction with acyclic 1,3-dienes can produce both bicyclo[2.2.2]octenones (from the MOB acting as a diene) and cis-decalin derivatives (from the MOB acting as a dienophile). nih.gov The ratio of these cycloadducts depends on the substituents on both the quinone and the diene. nih.gov

Table 2: Dual Reactivity of Masked o-Benzoquinones (MOBs) in Diels-Alder Reactions

| Reactant | Role of MOB | Product Type | Reference(s) |

|---|---|---|---|

| Acyclic 1,3-dienes | Diene | Bicyclo[2.2.2]octenones | nih.gov |

| Acyclic 1,3-dienes | Dienophile | cis-Decalin derivatives | nih.gov |

| Electron-deficient dienophiles (e.g., methyl acrylate) | Diene | Bicyclo[2.2.2]octenones | acs.org |

Formation of Complex Cyclic Structures

The versatile structure of o-benzoquinones, including 4-bromo-1,2-benzoquinone, makes them valuable synthons for the construction of complex cyclic and polycyclic frameworks. A primary route to these structures is the Diels-Alder reaction, where the quinone can act as a dienophile.

Research has extensively explored the use of "masked" o-benzoquinones (MOBs), which are stable precursors that generate the highly reactive quinone in situ. Studies on 4-halo-substituted MOBs, including the bromo- derivative, demonstrate their utility in inverse-electron-demand Diels-Alder reactions. researchgate.net These reactions, involving the MOB derived from 4-bromo-2-methoxyphenol, proceed with various electron-rich dienophiles like styrene, ethyl vinyl ether, and phenyl vinyl sulfide (B99878) to yield highly functionalized halogen-substituted bicyclo[2.2.2]octenones. researchgate.netchemicalbook.com

A significant challenge in the Diels-Alder reactions of some MOBs is their tendency to undergo self-dimerization. To circumvent this and improve the yields of the desired cycloadducts, a "detour method" has been developed. This strategy involves the initial bromination of a 2-methoxyphenol precursor, followed by an oxidation and Diels-Alder sequence, and concluding with a debromination step. nih.govnih.gov The intermediate bromo-substituted masked o-benzoquinones are stable enough to be isolated and undergo efficient cycloaddition with dienophiles, affording bromo-substituted cycloadducts in good to high yields without dimerization. nih.gov This approach has been successfully applied to both intermolecular and intramolecular Diels-Alder reactions, providing access to complex oxatricyclic ring systems. nih.govacs.org

The table below summarizes the Diels-Alder reactions of 4-halo masked o-benzoquinones with various dienophiles, illustrating the versatility of this method for creating complex cyclic structures.

| 4-Halo MOB Precursor | Dienophile | Reaction Type | Product Type | Ref. |

| 4-Halo-2-methoxyphenol | Styrene | Intermolecular | Halogenated bicyclo[2.2.2]octenone | researchgate.net |

| 4-Halo-2-methoxyphenol | Ethyl vinyl ether | Intermolecular | Halogenated bicyclo[2.2.2]octenone | researchgate.netresearchgate.net |

| 4-Halo-2-methoxyphenol | Phenyl vinyl sulfide | Intermolecular | Halogenated bicyclo[2.2.2]octenone | researchgate.net |

| Bromo-2-methoxyphenols with tethered alkenols | (intramolecular) | Intramolecular | Brominated oxatricyclic systems | nih.govacs.org |

| Bromo-2-methoxyphenols | Methyl acrylate | Intermolecular | Brominated bicyclo[2.2.2]octenone | nih.gov |

Photocycloaddition Studies

The photochemistry of quinones is a rich field, often leading to synthetically useful structures through cycloaddition reactions. scielo.br Quinones possess both carbon-carbon and carbon-oxygen double bonds that can participate in [2+2] photocycloaddition reactions with alkenes. nih.gov While specific photocycloaddition studies on this compound are not extensively documented in the reviewed literature, the behavior of related compounds provides significant insight into its expected reactivity.

The photoreactions of symmetric α-diketones like tetrachloro-1,2-benzoquinone with acetylenes have been shown to be dependent on the wavelength of light used, yielding different types of adducts. mdpi.com For instance, irradiation of tetrachloro-1,2-benzoquinone with diphenylacetylene (B1204595) can yield either a 1:2 adduct via a [4+2] cycloaddition pathway or isomeric o-quinomethanes. mdpi.com The parent o-benzoquinone also undergoes photocycloaddition with vinyl ethers. mdpi.com

Furthermore, halogenated quinones are known to be photoactive, inducing chemical transformations upon irradiation. nih.govoup.com Studies on tetra-halogenated p-benzoquinones like bromanil (B121756) have shown they can cause the formation of HCl when irradiated in chlorinated solvents. oup.com This photo-induced reactivity has been harnessed to investigate DNA damage, where light exposure in the presence of tetrafluoro- or tetrachloro-1,4-benzoquinone leads to DNA strand breaks. nih.gov This body of research suggests that this compound is likely to be a photoactive compound capable of participating in various photocycloaddition reactions, although specific pathways and products would require dedicated investigation.

The following table presents examples of photocycloaddition reactions involving related o-quinones.

| Quinone | Reactant | Reaction Type | Product Type | Ref. |

| Tetrachloro-1,2-benzoquinone | Diphenylacetylene | [4+2] Cycloaddition | 1:2 Adduct | mdpi.com |

| o-Benzoquinone | Ethyl vinyl ether | [3+2] Photoaddition | Dioxole derivative | mdpi.com |

| 1,2-Naphthoquinone | Cycloheptatriene | [4+4] Cycloaddition | Minor adduct | mdpi.com |

Role as Oxidizing Agents in Organic Transformations

Quinones are well-established oxidizing agents in organic synthesis, primarily due to their favorable reduction potentials. Their most common application is in dehydrogenation reactions to introduce unsaturation and form aromatic systems. researchgate.net

While specific applications of this compound as an oxidant are not widely detailed, the reactivity of closely related halogenated o-quinones serves as a strong benchmark. Tetrachloro-1,2-benzoquinone, for example, is a powerful dehydrogenating agent. cdnsciencepub.comgoogleapis.com It has been used to convert a Δ²-cyclohexenone derivative to the corresponding phenol (B47542) and to dehydrogenate 6-methoxy-1-tetralone, where it also formed a novel addition product. cdnsciencepub.com Similarly, 3,4,5,6-tetrachloro-1,2-benzoquinone is a preferred reagent for the dehydrogenation of steroid lactams. googleapis.com

The oxidizing power of the quinone is influenced by its substituents. Electron-withdrawing groups, such as halogens, generally increase the redox potential of the quinone, making it a stronger oxidant. chemisgroup.us Halogenated quinones have also been shown to activate peroxides to generate radicals, further highlighting their role in oxidative processes. pnas.orgrsc.org Based on these findings, this compound is expected to function as a competent oxidizing agent for various organic transformations, particularly for the dehydrogenation of substrates like hydroaromatics and activated alcohols.

| Halogenated Quinone | Substrate Type | Transformation | Ref. |

| Tetrachloro-1,2-benzoquinone | Steroid Lactam | Dehydrogenation (Aromatization) | googleapis.com |

| Tetrachloro-1,2-benzoquinone | 6-Methoxy-1-tetralone | Dehydrogenation | cdnsciencepub.com |

| Halogenated Quinones | Hydroperoxides | Radical Formation | pnas.org |

| Dichloro-1,4-benzoquinone | Persulfate | Activation to Oxidizing Species | rsc.org |

Formation of Charge-Transfer Complexes

Quinones, especially those bearing electron-withdrawing substituents, are excellent π-electron acceptors and readily form colored charge-transfer (CT) complexes with electron-donor molecules. researchgate.net The formation of these complexes can be observed spectrophotometrically and is a key feature of their chemistry.

Although direct studies on CT complexes of this compound are limited in the available literature, extensive research on other halogenated quinones like tetrabromo-1,4-benzoquinone (bromanil) and tetrachloro-1,4-benzoquinone (chloranil) confirms this behavior. nih.govmaynoothuniversity.ieacs.orguobaghdad.edu.iq These quinones form CT complexes with a wide array of electron donors, including pharmaceutical compounds like butyrophenones and rosuvastatin, as well as purine (B94841) derivatives. nih.govuobaghdad.edu.iqmdpi.com

The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor quinone. The energy of the CT absorption band is related to the ionization potential of the donor and the electron affinity of the acceptor. acs.org The stability and stoichiometry of these complexes have been characterized, often revealing a 1:1 ratio between the donor and the acceptor. nih.gov In some cases, these CT complexes exhibit interesting material properties, such as electrical conductivity. rsc.org Given the established electron-accepting nature of halogenated quinones, this compound is expected to form similar charge-transfer complexes with various electron-rich donor molecules.

The table below lists examples of charge-transfer complexes formed with related halogenated quinones.

| Acceptor Quinone | Donor Molecule(s) | Solvent/Medium | Stoichiometry | Ref. |

| Tetrabromo-1,4-benzoquinone (Bromanil) | Haloperidol, Droperidol | N/A | 1:1 | nih.gov |

| Tetrabromo-1,4-benzoquinone (Bromanil) | Purine derivatives (Adenine, Guanine, etc.) | Ethanol (B145695) | N/A | uobaghdad.edu.iq |

| Tetrachloro-1,4-benzoquinone (Chloranil) | Azaaromatics (Quinoline, etc.) | 3:1 Ether-isopropyl alcohol | N/A | acs.org |

| Tetrachloroquinone (Cl₄Q) | [Cu(terpy)Cl(Br)] | Solid State | 1:1 | rsc.org |

Studies on Derivatives of 4 Bromo 1,2 Benzoquinone and Structure Reactivity Relationships

Synthesis of Substituted Bromo-Benzoquinone Derivatives

The synthesis of bromo-benzoquinone derivatives is a significant area of research due to the versatile reactivity of the quinone ring and the potential for creating compounds with a wide range of applications. Modifications to the basic bromo-benzoquinone structure, such as alkylation, amination, and the fusion of heterocyclic rings, allow for the fine-tuning of the molecule's electronic and steric properties.

The synthesis of bromoalkyl-1,4-benzoquinones often involves the alkylation of a benzoquinone precursor. For instance, novel bromoalkyl-1,4-benzoquinones have been synthesized through a bromoalkylation reaction. aip.org In one study, 2,6-dimethyl-1,4-benzoquinone was reacted with various bromocarboxylic acids (5-bromopentanoic acid, 8-bromooctanoic acid, or 11-bromoundecanoic acid) in the presence of silver (I) nitrate (B79036) and ammonium (B1175870) persulfate to yield the corresponding 2-(bromoalkyl)-3,5-dimethyl-1,4-benzoquinones. aip.org The yields for these reactions varied depending on the length of the alkyl chain. aip.org

Another approach involves the oxidation of a hydroquinone (B1673460) followed by alkylation. For example, 2,3-dimethyl-1,4-hydroquinone can be oxidized to 2,3-dimethyl-1,4-benzoquinone, which is then alkylated using a bromoalkanoic acid. aip.org This method has been used to produce 5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone and 5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone. aip.org The addition of the bromoalkyl group is intended to increase the hydrophobicity and lipophilicity of the molecule. aip.org

A similar strategy was employed to synthesize 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone, where 2,3-dimethyl-1,4-hydroquinone was first oxidized and then subjected to a bromoalkylation reaction with bromopentanoic acid. researchgate.net The synthesis of 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone and 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone was achieved through a decarboxylation reaction involving 8-bromooctanoic acid and 11-bromoundecanoic acid, respectively. ui.ac.id

Table 1: Synthesis of Alkylated Bromo-Benzoquinones

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-1,4-benzoquinone | 5-bromopentanoic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-(4-bromobutyl)-3,5-dimethyl-1,4-benzoquinone | 74.72% | aip.org |

| 2,6-dimethyl-1,4-benzoquinone | 8-bromooctanoic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-(7-bromoheptyl)-3,5-dimethyl-1,4-benzoquinone | 11.97% | aip.org |

| 2,6-dimethyl-1,4-benzoquinone | 11-bromoundecanoic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-(10-bromodecyl)-3,5-dimethyl-1,4-benzoquinone | 26.67% | aip.org |

| 2,3-dimethyl-1,4-hydroquinone | KBrO₃, H₂SO₄, then bromooctanoic acid | 5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone | 31.93% | aip.org |

| 2,3-dimethyl-1,4-hydroquinone | KBrO₃, H₂SO₄, then bromoundecanoic acid | 5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone | 16.89% | aip.org |

The synthesis of diamino-dibromo-benzoquinone derivatives typically starts from a perhalogenated benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone. academicjournals.org These highly reactive compounds readily undergo nucleophilic substitution reactions with amines. The halogen atoms adjacent to the carbonyl groups are particularly labile. academicjournals.org

A series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones were prepared by reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds. academicjournals.orgresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to improve yields. For instance, refluxing the reactants for 3 hours in a mixture of ethanol (B145695), acetic acid, and water with a small amount of sodium acetate (B1210297) has been found to be effective. academicjournals.org The molar ratio of the reactants also plays a crucial role, with a 3:2 molar ratio of quinone to amino derivative giving higher yields. academicjournals.org

The synthesis of 2,5-diamino-3,6-dibromoquinone has also been achieved through the debromination of 2,5-diamino-3,6-dibromoquinone over a palladium-on-charcoal catalyst. thieme-connect.de Another method involves the chemical oxidation of catechol or hydroquinone in the presence of an azide (B81097) ion and potassium ferricyanide (B76249) as an oxidizing agent. orientjchem.org This one-pot synthesis proceeds through a Michael addition of the azide ion to the in situ formed benzoquinone, followed by an intramolecular oxidation-reduction reaction to yield the amino-benzoquinone. orientjchem.org

Table 2: Synthesis of Diamino-Dibromo-Benzoquinones

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 2,3,5,6-tetrabromo-1,4-benzoquinone | Various aryl amines | 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones | academicjournals.orgresearchgate.net |

| 2,5-diamino-3,6-dibromoquinone | Palladium-on-charcoal | 2,5-diamino-1,4-benzoquinone | thieme-connect.de |

| Catechol/Hydroquinone | Sodium azide, Potassium ferricyanide | Diamino-o-benzoquinone | orientjchem.org |

The synthesis of heterocycle-fused bromo-benzoquinones involves the construction of a heterocyclic ring onto the benzoquinone core. One strategy involves the intramolecular cyclization of a suitably substituted bromo-benzoquinone derivative. For example, a 6-bromo-benzoquinone derivative has been synthesized from the dibromination of an indazolone compound with bromine. rsc.org This bromo-benzoquinone derivative can then be further modified, for instance, through methoxylation and subsequent demethylation. rsc.org

Another approach involves a benzyne-mediated cyclization/functionalization cascade reaction. jst.go.jp This method allows for the construction of highly substituted benzene (B151609) rings fused with N-heterocycles. The process is initiated by the generation of a benzyne (B1209423) species from an ortho-halo aminoethylbenzene, followed by intramolecular nucleophilic addition of an amide anion to the benzyne. The resulting intermediate can then be trapped with an electrophile. jst.go.jp This strategy has been applied to the synthesis of various heterocycles, including those with a bromo substituent remaining for further functionalization. jst.go.jp

The intramolecular Diels-Alder reaction of brominated masked o-benzoquinones provides another route to highly functionalized polycyclic systems. acs.org The introduction of a bromine atom can prevent undesired side reactions and self-dimerization of the masked o-benzoquinones, thereby increasing the yields of the intramolecular Diels-Alder reactions. acs.org

Investigation of Bromine Atom Reactivity in Derivatives

The bromine atom in bromo-benzoquinone derivatives is a key functional group that significantly influences their reactivity. Its electronegativity polarizes adjacent bonds, enhancing the electrophilicity of the quinoid core. This makes the bromine atom susceptible to nucleophilic substitution reactions. academicjournals.org

In 2,3,5,6-tetrabromo-1,4-benzoquinone, the bromine atoms adjacent to the carbonyl groups are particularly labile and can be readily displaced by nucleophiles such as amines and thiols. academicjournals.org The reactivity of the bromine radical (Br•) with dissolved organic matter moieties has also been studied, with p-benzoquinone being a major product from the reaction of phenol (B47542) with Br•, suggesting an electron transfer mechanism. acs.org

The introduction of a bromine atom has been shown to be useful in controlling the reactivity in certain reactions, such as the intramolecular Diels-Alder reactions of masked o-benzoquinones. acs.org The bromo substitution can prevent side product formation and self-dimerization, leading to higher yields of the desired cycloadducts. acs.org Furthermore, elemental bromine is a versatile brominating agent that can participate in both addition and substitution reactions with various organic compounds. sci-hub.se

Influence of Substituents on Electronic Properties and Reactivity

Substituents on the benzoquinone ring have a profound effect on the electronic properties and reactivity of the molecule. Electron-donating groups, such as methyl groups, can increase the electron density of the quinone ring through inductive effects. This can subtly alter the redox properties compared to unsubstituted benzoquinones. Conversely, electron-withdrawing groups, like the bromine atom, increase the electrophilicity of the quinoid core.

The effect of substituents on the reactivity of benzoquinone derivatives with thiols has been studied. nih.govnih.gov Chlorine-substituted (activated) benzoquinones were found to be more reactive towards nitrobenzenethiol (NBT) than methyl- and t-butyl-substituted (deactivated) benzoquinones. nih.gov The binding positions and stoichiometry of the reaction products were influenced by the inductive effects of the substituents. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure of substituted benzoquinones. acs.orgscielo.br These studies have shown that Hammett-derived substituent constants are not always good descriptors for voltammetric data, whereas electron affinities are. acs.org The insertion of a bromine atom has been calculated to decrease the HOMO-LUMO energy gap. scielo.br The number of bromo substituents on the quinone ring has also been shown to affect the absorption maximum, reduction potential, and the hydrogen-bond donor property of imidazole (B134444) N-H in benzoquinone-imidazole ensembles. researchgate.net

Structure-Reactivity Correlations in Molecular Interactions

The relationship between the structure of bromo-benzoquinone derivatives and their reactivity in molecular interactions is a key area of investigation. For instance, the cytotoxic effects of some quinone derivatives are thought to be related to their ability to conjugate with glutathione (B108866) and proteins. scielo.br

In the context of Diels-Alder reactions, the structure of the quinone and the substituents play a crucial role in determining the stereoselectivity of the reaction. scielo.br For bromoalkyl-1,4-benzoquinones, the length of the alkyl chain has been shown to influence their solubility and binding affinity to biological targets. aip.org For example, a study on 2-(bromoalkyl)-3,5-dimethyl-1,4-benzoquinones with varying alkyl chain lengths (C4, C7, and C10) found that the C7 derivative exhibited a strong binding affinity towards COX-1 and COX-2 receptors. aip.orgaip.org This interaction was characterized by one hydrogen bond and several hydrophobic interactions with amino acid residues in the receptor's active site. aip.orgaip.org

The reactivity of benzoquinone derivatives with thiols, which serves as a model for their interaction with proteins, is significantly influenced by the substituents on the quinone ring. nih.govnih.gov Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. nih.gov This highlights a clear structure-reactivity relationship where the electronic nature of the substituents dictates the susceptibility of the quinone to nucleophilic attack. nih.gov

Computational Docking Studies with Biomolecular Targets (e.g., COX signaling, Aβ)

Computational docking studies have been instrumental in elucidating the interactions between bromo-benzoquinone derivatives and biological macromolecules. These in silico methods predict binding affinities and interaction modes, guiding the design of more potent and selective agents.

Cyclooxygenase (COX) Signaling:

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets in the management of inflammation. Research has focused on bromoalkyl-1,4-benzoquinones as potential anti-inflammatory agents. aip.org A series of 2-bromoalkyl-3,5-dimethyl-1,4-benzoquinones were synthesized and evaluated for their binding affinity to COX-1 and COX-2. aip.org

One of the most promising compounds, 2-(7-bromoheptyl)-3,5-dimethyl-1,4-benzoquinone (C7), demonstrated significant binding affinity for both COX isoforms. aip.org Its binding affinity for the COX-1 receptor was -7.7 kcal/mol, which is equivalent to the native ligand Ibuprofen. aip.org The interaction with COX-1 involves one hydrogen bond with the amino acid residue Tyr385 and multiple hydrophobic interactions with residues such as Ser530, Leu531, Ala527, and Trp387. aip.org For the COX-2 receptor, the C7 derivative showed a binding affinity of -7.7 kcal/mol, slightly lower than the selective inhibitor SC-558 (-11.3 kcal/mol). aip.org Docking analysis indicated that the benzoquinone derivatives successfully fit into the active site of COX-2, forming hydrogen bonds with Arg-120 and Tyr-355. researchgate.net The length of the alkyl chain was found to be a critical factor, with the heptyl chain (C7) showing optimal activity compared to butyl (C4) and decyl (C10) chains. aip.orgresearchgate.net

Table 1: Computational Docking of Bromoalkyl-1,4-benzoquinone Derivatives with COX Enzymes

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference Ligand (Affinity kcal/mol) | Source |

|---|---|---|---|---|---|

| 2-(7-bromoheptyl)-3,5-dimethyl-1,4-benzoquinone (C7) | COX-1 | -7.7 | Tyr385 (H-bond), Ser530, Leu531, Ala527, Trp387 (hydrophobic) | Ibuprofen (-7.7) | aip.org |

| 2-(7-bromoheptyl)-3,5-dimethyl-1,4-benzoquinone (C7) | COX-2 | -7.7 | Arg-120, Tyr-355 (H-bonds) | SC-558 (-11.3) | aip.orgresearchgate.net |

| 2-(4-bromobutyl)-3,5-dimethyl-1,4-benzoquinone (C4) | COX-2 | Not specified | Tyr-385 (H-bond) | Not specified | researchgate.net |

Amyloid-Beta (Aβ) Target:

In the context of Alzheimer's disease, studies have explored heterocycle-fused 1,4-benzoquinone (B44022) (BQ) compounds for their ability to interact with Aβ peptides. rsc.org Docking studies of one such derivative, 1-benzyl-2-(p-tolyl)-1H-indazole-3,4,7(2H)-trione (Compound 2a), with metal-free Aβ42 revealed binding energies ranging from -5.9 to -5.5 kcal/mol. rsc.org These interactions are thought to be crucial for the compound's ability to modify Aβ aggregation pathways. rsc.org

Modulation of Aggregation Profiles at a Molecular Level

The aggregation of the Aβ peptide is a central event in the pathology of Alzheimer's disease. rsc.org Benzoquinone derivatives have been shown to modulate this process by altering the assembly of Aβ and even disassembling preformed aggregates. rsc.orgnih.gov

Studies on heterocycle-fused BQ compounds demonstrate their capacity to redirect the assembly of Aβ into less toxic aggregates. researchgate.netresearchgate.net This is achieved by modifying Aβ structures, both in the presence and absence of metal ions like Cu(II) and Zn(II), which are known to co-accumulate in Aβ plaques. researchgate.netrsc.org For instance, certain heterocycle-fused BQ compounds were shown to shift the size distribution of Aβ42 aggregates. rsc.org Specifically, treatment with these compounds led to an increase in the intensity of bands corresponding to higher molecular weight species (e.g., 20–135 kDa), suggesting they alter the aggregation pathway. rsc.org

The covalent modification of Aβ is a key mechanism for some benzoquinone derivatives. rsc.org The 1,4-benzoquinone (BQ) core is capable of forming covalent adducts with Aβ, which alters its assembly routes. rsc.orgnih.gov This reactivity is tuned by the substituents on the BQ ring. Research on 2-bromo-1,4-naphthoquinones, a related class of compounds, showed they behave as selective inhibitors of Aβ aggregation. nih.gov Furthermore, a study involving the dibromination of a precursor compound unexpectedly yielded a 6-bromo-benzoquinone (6-Br-BQ) derivative, highlighting a synthetic route to such molecules which could be explored for their Aβ modulation properties. rsc.org These findings underscore the importance of the benzoquinone scaffold in designing chemical modulators for both metal-free and metal-bound Aβ. researchgate.netresearchgate.net

Table 2: Modulation of Aβ Aggregation by Benzoquinone and Naphthoquinone Derivatives

| Compound Class/Derivative | Effect on Aβ Aggregation | Mechanism | Source |

|---|---|---|---|

| Heterocycle-fused 1,4-benzoquinones | Shifts size distribution of Aβ42 aggregates; redirects assembly | Modification of Aβ structure, interaction with metal-free and metal-bound Aβ | researchgate.netrsc.org |

| 1,4-Benzoquinone (BQ) | Alters assembly routes of Aβ | Forms covalent adducts with Aβ | rsc.orgnih.gov |

| 2-Bromo-1,4-naphthoquinones | Selective inhibition of Aβ aggregation | Direct interaction with Aβ peptides | nih.gov |

| 2,5-bis-diamine- researchgate.netrsc.orgbenzoquinonic derivatives | Inhibits Aβ aggregation induced by AChE | Inhibition of aggregation and antioxidant activity | google.com |

Environmental Transformation Pathways of Bromo Benzoquinones

Formation Mechanisms in Water Systems (e.g., from bromoanilines)

Bromo-benzoquinones can be formed through various chemical reactions in water systems. One significant pathway involves the oxidation of precursor compounds, such as bromoanilines.

Kinetic studies have demonstrated the formation of 4-bromo-1,2-benzoquinone from the oxidation of p-bromoaniline. In an acetone-water medium, the periodate (B1199274) oxidation of p-bromoaniline yields this compound as the main reaction product. asianpubs.orgresearchgate.net The reaction follows second-order kinetics, being first order with respect to both p-bromoaniline and the periodate oxidant. asianpubs.org The stoichiometry of this reaction involves one mole of p-bromoaniline reacting with two moles of periodate. asianpubs.org

A primary route for the formation of bromo-benzoquinones in the environment is during water disinfection processes. cornell.eduualberta.ca The chlorination of drinking water, especially in the presence of bromide ions, can lead to the formation of various bromo- and mixed chloro-bromo-benzoquinones. nih.govresearchgate.net Phenols are well-known precursors that react with disinfectants like chlorine to produce halogenated benzoquinones. researchgate.net When source water contains bromide, its oxidation can lead to the incorporation of bromine into the structure of these disinfection byproducts. researchgate.net For instance, studies have shown that while chlorination of phenol-containing water primarily produces 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), pre-ozonation of the water can increase the formation of 2,6-dibromo-1,4-benzoquinone (DBBQ) when bromide is present. researchgate.net

Hydrolysis Kinetics and Pathways in Aqueous Environments

The stability of bromo-benzoquinones in aqueous environments is significantly influenced by hydrolysis, a process that is highly dependent on the pH of the water.

The hydrolysis rates of halogenated benzoquinones are strongly pH-dependent. nih.gov For example, a related compound, 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ), demonstrates stability at a pH below 6.8. researchgate.net However, as the pH increases, its susceptibility to hydrolysis grows. At a pH of 7.6 in drinking water, 2,6-DCBQ readily hydrolyzes, with the primary transformation product being 3-hydroxyl-2,6-dichloro-1,4-benzoquinone (OH-DCBQ). researchgate.net This suggests that a key hydrolysis pathway for these compounds is hydroxylation, where a halogen atom is replaced by a hydroxyl group.

Kinetic studies on similar structures, such as p-benzoquinone monoimine, show that hydrolysis follows first-order kinetics across a wide pH range (2-10). rsc.org The reaction proceeds through the interaction of both the neutral compound and its protonated form with water molecules. rsc.org This general mechanism is likely applicable to bromo-benzoquinones, where the molecule's stability and reaction rate are dictated by the pH-dependent equilibrium between its different forms.

Table 1: pH-Dependent Stability and Hydrolysis of Halogenated Benzoquinones

| Compound | pH Condition | Stability/Hydrolysis Outcome | Reference |

|---|---|---|---|

| 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) | < 6.8 | Observed to be stable. | researchgate.net |

| 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) | 7.6 | Easily hydrolyzed to form 3-hydroxyl-2,6-DCBQ. | researchgate.net |

| Halogenated Benzoquinones (HBQs) | General | Hydrolysis rates are significantly pH-dependent. | nih.gov |

Chlorination Reactions and Transformation Products

In water distribution systems where residual chlorine is present, chlorination serves as a major transformation pathway for bromo-benzoquinones. nih.gov This process involves the further reaction of the bromo-benzoquinone molecule with chlorine, leading to its degradation and the formation of new products.

The kinetics of chlorination reactions involving bromo-benzoquinones are, much like hydrolysis, significantly dependent on pH. nih.gov Studies investigating the reactions of 2,6-dibromo-1,4-benzoquinone (DBBQ) and 2,3,5,6-tetrachloro-1,4-benzoquinone (TCBQ) with chlorine found that the kinetic rates of DBBQ were faster than those of TCBQ within a pH range of 5 to 10. nih.gov Similarly, the transformation of 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ) during chlorination is also notably affected by pH. nih.gov This pH dependence is critical for predicting the persistence and transformation of these compounds in different water treatment and distribution environments.

Table 2: pH-Dependent Chlorination Kinetics of Halogenated Benzoquinones

| Compound | pH Range | Kinetic Rate Observation | Reference |

|---|---|---|---|